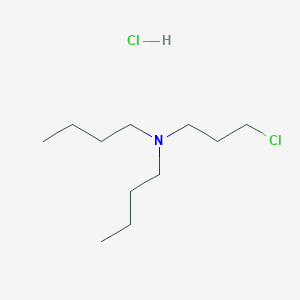

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Description

Propriétés

IUPAC Name |

N-butyl-N-(3-chloropropyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24ClN.ClH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURRECHSOADBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626717 | |

| Record name | N-Butyl-N-(3-chloropropyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115555-77-6 | |

| Record name | 1-Butanamine, N-butyl-N-(3-chloropropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115555-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dibutylamino-3-chloropropane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115555776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyl-N-(3-chloropropyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride properties and characteristics

An In-depth Technical Guide to N-Butyl-N-(3-chloropropyl)butan-1-amine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (CAS No: 115555-77-6), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and validated methodologies.

Introduction and Strategic Importance

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is a tertiary amine salt of significant interest in synthetic organic chemistry. Its structure, featuring a reactive chloropropyl group, makes it a valuable building block for constructing more complex molecular architectures.[1] This compound is not an end-product for therapeutic use but serves as a critical starting material or intermediate.[1] Notably, it is recognized as a key impurity reference standard in the manufacturing and quality control of Dronedarone, an antiarrhythmic drug, highlighting its importance in the pharmaceutical industry.[1] This guide aims to provide the detailed, actionable insights necessary for its effective and safe utilization in a laboratory setting.

Physicochemical and Structural Characteristics

A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key characteristics of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 115555-77-6 | [2] |

| Molecular Formula | C₁₁H₂₅Cl₂N | [2] |

| Molecular Weight | 242.23 g/mol | [2] |

| Appearance | Solid or liquid | [3] |

| Synonyms | 1-Dibutylamino-3-chloropropane hydrochloride, 3-(Dibutylamino)propyl chloride hydrochloride, Dibutyl(3-chloropropyl)amine hydrochloride | [4] |

| Purity | Typically ≥98% for research grades | [5] |

| Storage Conditions | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] | [3] |

Note: The free amine form, N-Butyl-N-(3-chloropropyl)butan-1-amine, has a different CAS number (36421-15-5) and properties.[5]

Synthesis and Purification Protocol

The synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is typically achieved via a nucleophilic substitution reaction. The following protocol outlines a foundational method for its preparation in a laboratory setting.

Synthesis Workflow Diagram

Caption: Synthesis workflow for N-Butyl-N-(3-chloropropyl)butan-1-amine HCl.

Step-by-Step Methodology

Materials:

-

N-Butylamine

-

3-chloropropyl chloride

-

Toluene (or other suitable solvent)

-

Diethyl ether

-

Hydrochloric acid (ethereal solution)

-

Nitrogen gas supply

-

Standard reaction glassware with reflux condenser and dropping funnel

Protocol:

-

Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, charge N-butylamine. A molar excess of N-butylamine (e.g., 2.1 equivalents) is crucial to drive the reaction to completion and minimize the formation of di- or tri-substituted byproducts.[1]

-

Reagent Addition: Add 3-chloropropyl chloride (1.0 equivalent) dropwise to the stirred solution. The addition should be controlled to manage any exotherm.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80–90°C.[1] This temperature range provides a balance between achieving a reasonable reaction rate and preventing thermal degradation of the reactants or products.

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. The excess N-butylamine will have formed a hydrochloride salt, which will precipitate. Filter off this solid and wash it with a small amount of cold solvent.

-

Isolation of Free Amine: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is the free amine, N-Butyl-N-(3-chloropropyl)butan-1-amine.

-

Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. While stirring, add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

-

Final Purification: Collect the precipitated solid (the target hydrochloride salt) by filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials or non-polar impurities.

-

Drying: Dry the purified product under vacuum to yield N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride as a solid.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems directly from the reactivity of the terminal chlorine atom on the propyl chain. This C-Cl bond is susceptible to nucleophilic substitution, making the molecule an excellent alkylating agent for introducing the dibutylaminopropyl moiety into other molecules.

Core Reaction: Nucleophilic Substitution

The primary reaction pathway involves the displacement of the chloride ion (a good leaving group) by a nucleophile (Nu⁻). This allows for the formation of a new carbon-nucleophile bond, effectively functionalizing the molecule.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 115555-77-6 Cas No. | N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride | Matrix Scientific [matrixscientific.com]

- 3. N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride CAS No.115555-77-6, CasNo.115555-77-6 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]

- 4. N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (water solution)-India Fine Chemicals [indiafinechemicals.com]

- 5. N-Butyl-N-(3-chloropropyl)butan-1-amine | 36421-15-5 [sigmaaldrich.com]

An In-depth Technical Guide on the Significance of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride in Cardiovascular Drug Development

Abstract

This technical guide provides a comprehensive analysis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, a key chemical intermediate in the synthesis of the antiarrhythmic agent Dronedarone. While not a therapeutic agent in itself, its role is critical in the manufacturing and quality control of Dronedarone. This document elucidates its function as a synthetic precursor and an impurity reference standard. The primary focus will then shift to the intricate mechanism of action of Dronedarone, the pharmacologically active molecule derived from this intermediate. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical lineage and pharmacological profile of Dronedarone.

Introduction: The Role of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is a tertiary amine hydrochloride salt that serves two principal functions in the pharmaceutical industry.[1] Firstly, it is a crucial building block in the multi-step synthesis of Dronedarone, a benzofuran derivative medication used to treat atrial fibrillation.[2] Secondly, due to its potential presence in the final drug product, it is utilized as a certified impurity reference standard for quality control and assurance in the manufacturing of Dronedarone.[3][4][5] Its own pharmacological mechanism of action has not been a subject of extensive research, as its significance lies in its synthetic utility and as a marker for process-related impurities.[2][6]

Synthetic Pathway: From Intermediate to Active Pharmaceutical Ingredient

The synthesis of Dronedarone involves the alkylation of a phenol derivative with N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride.[2][7] The chloropropyl group of the intermediate is highly reactive and allows for nucleophilic substitution, forming a crucial ether linkage in the Dronedarone molecule.[1]

Below is a generalized workflow illustrating the synthetic route from a key intermediate to Dronedarone.

The Core Subject: Mechanism of Action of Dronedarone

Dronedarone is a multichannel blocker with a complex pharmacological profile, exhibiting properties of all four Vaughan-Williams classes of antiarrhythmic agents.[8][9] Its primary therapeutic effect is the maintenance of sinus rhythm in patients with paroxysmal or persistent atrial fibrillation.[1][8]

The multifaceted mechanism of Dronedarone involves the modulation of several cardiac ion channels:[10][11][12][13]

-

Potassium Channels (Class III action): Dronedarone blocks several outward potassium currents, including the rapid and slow delayed rectifier currents (IKr and IKs) and the acetylcholine-activated inward rectifier current (IK(ACh)).[9] This inhibition prolongs the duration of the action potential and increases the effective refractory period in myocardial tissue, which are key mechanisms for suppressing arrhythmias.[11]

-

Sodium Channels (Class I action): It exhibits a rate-dependent inhibition of the rapid inward sodium current (INa), which contributes to slowing cardiac conduction.[8]

-

Calcium Channels (Class IV action): Dronedarone also blocks L-type calcium channels (ICaL), which can help to control the ventricular rate in atrial fibrillation.[10][13]

-

Anti-adrenergic Effects (Class II action): It demonstrates non-competitive antagonism of α- and β-adrenergic receptors, reducing the influence of the sympathetic nervous system on the heart.[11][12] This anti-adrenergic activity helps in controlling heart rate and may contribute to its antiarrhythmic effects.

The following diagram illustrates the primary molecular targets of Dronedarone within a cardiac myocyte.

Pharmacodynamic Profile Summary

| Target | Effect | Vaughan-Williams Class | Therapeutic Consequence |

| Potassium Channels (IKr, IKs) | Inhibition | Class III | Prolongs repolarization, increases refractory period |

| Sodium Channels (INa) | Inhibition (rate-dependent) | Class I | Slows conduction velocity |

| Calcium Channels (ICaL) | Inhibition | Class IV | Slows ventricular rate |

| Adrenergic Receptors (α, β) | Antagonism | Class II | Reduces sympathetic tone, controls heart rate |

Experimental Protocols for Elucidating Mechanism of Action

The multichannel blocking activity of Dronedarone has been characterized using a variety of in vitro electrophysiological techniques. A standard experimental workflow for assessing the effect of a compound like Dronedarone on a specific ion channel is outlined below.

Patch-Clamp Electrophysiology Workflow

-

Cell Preparation: Isolate primary cardiomyocytes or use a stable cell line heterologously expressing the ion channel of interest (e.g., HEK293 cells expressing hERG channels).

-

Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the appropriate internal solution.

-

Whole-Cell Configuration: Achieve a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane, followed by rupture of the cell membrane to gain electrical access to the cell interior.

-

Voltage-Clamp Protocol: Apply a specific voltage protocol to elicit the ionic current of interest. For example, to study IKr, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the tail current.

-

Compound Application: Perfuse the cell with a control external solution, followed by solutions containing increasing concentrations of Dronedarone.

-

Data Acquisition and Analysis: Record the ionic currents before, during, and after drug application. Analyze the data to determine the concentration-response relationship and calculate the IC50 value.

Toxicology and Safety Profile of Dronedarone

Dronedarone was developed as an alternative to amiodarone with a more favorable safety profile, notably the absence of iodine moieties to reduce the risk of thyroid and pulmonary toxicity.[9][13] However, it is associated with potential gastrointestinal side effects and a risk of proarrhythmia.[10] Importantly, Dronedarone is contraindicated in patients with severe heart failure as it may increase the risk of mortality in this population.[1][10]

Conclusion

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is a non-pharmacologically active compound that plays a vital role as a chemical intermediate and impurity standard in the production of the antiarrhythmic drug Dronedarone. The therapeutic efficacy of Dronedarone stems from its complex mechanism of action as a multichannel blocker, affecting potassium, sodium, and calcium channels, as well as exhibiting anti-adrenergic properties. A thorough understanding of the synthesis and the pharmacological profile of the final active pharmaceutical ingredient is essential for drug development professionals.

References

-

Dronedarone: Basic Pharmacology and Clinical Use. PubMed. [Link]

-

A review on dronedarone: Pharmacological, pharmacodynamic and pharmacokinetic profile. Journal of Applied Pharmaceutical Science. [Link]

-

Dronedarone. Wikipedia. [Link]

-

Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter. PubMed. [Link]

-

dronedarone. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

What is Dronedarone Hydrochloride used for?. Wisegeek. [Link]

-

Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium?. PMC - NIH. [Link]

-

A review on dronedarone: Pharmacological, pharmacodynamic and pharmacokinetic profile. ResearchGate. [Link]

-

Dronedarone-impurities. Pharmaffiliates. [Link]

-

N-Butyl-N-(3-chloropropyl)butan-1-amine. Veeprho. [Link]

-

Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. ResearchGate. [Link]

-

N-Butyl-N-(3-chloropropyl)butan-1-amine. Omsynth Lifesciences. [Link]

-

Butyl(3-chloropropyl)amine. PubChem. [Link]

- Synthesis of dronedarone and salts thereof.

-

Dronedarone Impurities and Related Compound. Veeprho. [Link]

-

A Novel and Efficient Synthesis of Dronedarone Hydrochloride, an Antiarrhythmic Drug Substance. ResearchGate. [Link]

- Method for synthesis of dronedarone.

-

Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. ResearchGate. [Link]

Sources

- 1. Dronedarone: Basic Pharmacology and Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

- 7. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]

- 8. oaji.net [oaji.net]

- 9. Dronedarone - Wikipedia [en.wikipedia.org]

- 10. Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dronedarone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. What is Dronedarone Hydrochloride used for? [synapse.patsnap.com]

- 13. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Abstract

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, a tertiary amine hydrochloride salt, is a chemical compound of significant interest in organic synthesis and pharmaceutical research.[1] While direct, comprehensive studies on its specific biological activities are not extensively documented in publicly available literature, its structural features—a dibutylamine core and a reactive chloropropyl group—provide a strong basis for predicting its potential pharmacological and toxicological profile. This guide synthesizes information on structurally related compounds to infer the likely biological activities, mechanisms of action, and potential applications of the title compound. We will explore its role as a synthetic intermediate, particularly as an impurity reference standard for the drug Dronedarone, and delve into the expected biological interactions based on the known activities of N-alkyl-N-(haloalkyl)amines and dibutylamine derivatives.[1] Detailed experimental protocols for the synthesis and potential biological evaluation of this compound are also presented to facilitate further research in this area.

Introduction: Chemical Identity and Structural Significance

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, also known by its CAS number 36421-15-5 for the free base and 115555-77-6 for the hydrochloride salt, is a tertiary amine with the molecular formula C₁₁H₂₄ClN·HCl.[1][2][3] The molecule's structure is characterized by a central nitrogen atom bonded to two butyl groups and a 3-chloropropyl group.[1] This combination of a lipophilic dibutyl moiety and a reactive alkyl halide makes it a versatile intermediate in chemical synthesis.[1]

The presence of the chloropropyl group is particularly significant as it allows for further functionalization through nucleophilic substitution reactions.[1] This reactivity is key to its use as a building block for more complex molecules.[1] Notably, it is recognized as an impurity reference standard in the analysis of Dronedarone, an antiarrhythmic drug, highlighting its relevance in pharmaceutical quality control.[1][4]

Table 1: Physicochemical Properties of N-Butyl-N-(3-chloropropyl)butan-1-amine

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ClN | [2] |

| Molecular Weight | 205.77 g/mol | [2] |

| IUPAC Name | N-butyl-N-(3-chloropropyl)butan-1-amine | [2] |

| CAS Number (Free Base) | 36421-15-5 | [2] |

| CAS Number (HCl Salt) | 115555-77-6 | [1] |

Postulated Biological Activity and Mechanism of Action

Direct studies on the biological activity of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride are limited. However, by examining its structural components and related compounds, we can infer potential biological effects.

Insights from the Dibutylamine Moiety

The dibutylamine core suggests potential interactions with biological systems. Dibutylamine itself is a corrosive and toxic liquid with a fishy, ammoniacal odor.[5][6] Structurally similar amines are known to possess biological activity. For instance, N-alkylated amines are present in a variety of drugs, including those targeting neurological and inflammatory pathways.[7] It is plausible that the dibutyl groups of the title compound could contribute to its overall lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to interact with hydrophobic pockets of biological targets.

The Role of the N-(3-chloropropyl) Group

The N-(3-chloropropyl) group is a reactive moiety that can undergo intramolecular cyclization to form a quaternary azetidinium ion. This reactive intermediate can then alkylate nucleophilic sites on biomolecules such as DNA and proteins. This mechanism is characteristic of nitrogen mustards, a class of compounds known for their cytotoxic and vesicant properties. While N-Butyl-N-(3-chloropropyl)butan-1-amine is not a classical nitrogen mustard, the presence of the chloroalkyl group suggests a potential for alkylating activity, which could lead to cytotoxicity.

Studies on structurally similar compounds suggest that they can interact with neurotransmitter systems, showing affinity for targets like dopamine receptors and serotonin transporters.[1] This raises the possibility that N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride could exhibit neurological or psychiatric effects.

Potential as an Antimicrobial Agent

Derivatives of amines and carbazoles have shown promise as antimicrobial agents.[8][9] The lipophilic nature of the butyl chains combined with the reactive chloropropyl group could allow the molecule to disrupt microbial cell membranes or interact with essential enzymes, leading to antimicrobial activity.

Synthesis and Chemical Reactivity

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is primarily used as a chemical intermediate.[1] Its synthesis is a key aspect of its utility.

Synthetic Pathways

Several methods for the synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine have been described.[1]

-

One-Step Alkylation: This method involves the direct reaction of dibutylamine with 1-bromo-3-chloropropane. The nucleophilic secondary amine attacks the more reactive brominated carbon, displacing the bromide ion to form the desired tertiary amine.

-

Two-Step Alkylation: For higher specificity, a two-step process can be employed.[1] This involves first reacting N-butylamine with 1-bromo-3-chloropropane to form N-(3-chloropropyl)butan-1-amine.[1][10] This intermediate is then further alkylated with a butyl halide to yield the final product.[1]

Following the synthesis of the free base, it can be converted to the hydrochloride salt by treatment with hydrochloric acid.[1]

Figure 1: Synthetic workflows for N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, a series of in vitro and in vivo assays can be performed.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of the compound against various cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549) and a normal human cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Prepare a stock solution of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions to obtain a range of test concentrations.

-

Cell Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control and a positive control (e.g., doxorubicin).

-

Viability Assessment: After a 24-48 hour incubation period, assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing

Objective: To evaluate the antimicrobial activity of the compound against a panel of bacteria and fungi.

Methodology:

-

Microorganism Strains: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Broth Microdilution Method: Prepare serial dilutions of the compound in a 96-well microtiter plate with appropriate broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Figure 2: Proposed workflow for the biological evaluation of the target compound.

Safety and Toxicology

The safety and toxicological profile of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is not well-established. However, based on its chemical structure, certain hazards can be anticipated.

The parent compound, dibutylamine, is corrosive and can cause burns to the skin, eyes, and mucous membranes.[5] The presence of the reactive chloropropyl group in the title compound suggests that it may also be an irritant and a potential alkylating agent, which could lead to skin sensitization and other toxic effects upon exposure. GHS classification data for the free base indicates it may cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be used when handling this compound.

Conclusion and Future Directions

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is a chemical with clear utility in organic synthesis, particularly within the pharmaceutical industry. While its specific biological activities remain to be fully elucidated, its structural features suggest a range of potential interactions with biological systems. The presence of the dibutylamine moiety and the reactive chloropropyl group points towards possible cytotoxic, antimicrobial, and neurological activities.

Future research should focus on systematically evaluating these potential biological effects through a comprehensive panel of in vitro and in vivo studies. Such investigations will not only clarify the pharmacological and toxicological profile of this compound but may also uncover novel therapeutic applications. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in exploring the biological landscape of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride.

References

-

N-(3-Chloropropyl)dibutylamine | C11H24ClN | CID 96084 - PubChem. (URL: [Link])

-

Dibutylamine | C8H19N | CID 8148 - PubChem. (URL: [Link])

-

Butyl(3-chloropropyl)amine | C7H16ClN | CID 10909733 - PubChem. (URL: [Link])

-

Important biologically active N-alkylated amines. - ResearchGate. (URL: [Link])

-

Dibutylamine - Wikipedia. (URL: [Link])

-

N-Butyl-N-(3-chloropropyl)-1-butanamine - ChemBK. (URL: [Link])

-

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, CAS No. 115555-77-6 - iChemical. (URL: [Link])

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - MDPI. (URL: [Link])

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-(3-Chloropropyl)dibutylamine | C11H24ClN | CID 96084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 115555-77-6 Cas No. | N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride | Matrix Scientific [matrixscientific.com]

- 4. N-Butyl-N-(3-chloropropyl)butan-1-amine - SRIRAMCHEM [sriramchem.com]

- 5. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dibutylamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Butyl(3-chloropropyl)amine | C7H16ClN | CID 10909733 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (CAS 115555-77-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, registered under CAS number 115555-77-6, is a tertiary amine salt of significant interest in pharmaceutical synthesis. It serves as a key intermediate and a reference standard for impurities in the manufacturing of more complex active pharmaceutical ingredients (APIs), most notably Dronedarone, a drug used for the management of cardiac arrhythmias.[1][2] A thorough understanding of its physicochemical properties is paramount for process optimization, quality control, and ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and established analytical methodologies.

Chemical Identity and Structure

The compound is the hydrochloride salt of the tertiary amine N-Butyl-N-(3-chloropropyl)butan-1-amine. The presence of two butyl groups and a chloropropyl group attached to the nitrogen atom defines its structure and reactivity.

Molecular Structure:

Figure 1: Chemical structure of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride.

Core Physicochemical Properties

A summary of the key physicochemical properties of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is presented in the table below. It is important to distinguish between the properties of the hydrochloride salt (CAS 115555-77-6) and its free amine base form (CAS 36421-15-5).

| Property | Value | Source |

| CAS Number | 115555-77-6 | [1] |

| Molecular Formula | C₁₁H₂₅Cl₂N | [3] |

| Molecular Weight | 242.23 g/mol | [1] |

| Appearance | Solid or liquid | [4] |

| Melting Point | 162–164°C (after recrystallization) | [1] |

| Boiling Point | 118-130 °C at 25 Torr (for free amine) | [5] |

| pKa (Predicted) | 9.39 ± 0.50 (for free amine) | [5] |

Spectroscopic and Analytical Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the proton environment in the molecule.

¹H NMR (400 MHz, D₂O):

-

δ 1.25 (t, 6H, CH₂CH₂CH₂C H₃) : This triplet corresponds to the six protons of the terminal methyl groups of the two butyl chains.

-

δ 1.65 (m, 4H, NCH₂C H₂) : This multiplet represents the four protons on the second carbon of the butyl chains.

-

δ 2.45 (t, 2H, C H₂Cl) : This triplet is assigned to the two protons on the carbon atom bonded to the chlorine atom.

-

δ 3.15 (q, 4H, NC H₂) : This quartet corresponds to the four protons on the carbons directly attached to the nitrogen atom in the butyl chains.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. Key characteristic peaks for N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride include:

-

~2500 cm⁻¹ : This broad peak is characteristic of the N⁺-H stretch, confirming the formation of the hydrochloride salt.[1]

-

~750 cm⁻¹ : This peak corresponds to the C-Cl stretching vibration.[1]

Synthesis and Purification

The synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is typically achieved through the direct alkylation of N-butylamine.

Synthetic Pathway

Figure 2: Synthetic routes to N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride.

A common laboratory-scale synthesis involves a two-step alkylation process. In the first step, N-butylamine reacts with a suitable haloalkane like 1-bromo-3-chloropropane to form the secondary amine intermediate, N-(3-chloropropyl)butan-1-amine. This intermediate then undergoes a second alkylation with butyl bromide in the presence of a base such as potassium carbonate to yield the final tertiary amine.[1]

An alternative, more direct approach involves the single-step alkylation of N-butylamine with 3-chloropropyl chloride.[1] This reaction is typically carried out at elevated temperatures (80–90°C) and with an excess of N-butylamine to minimize the formation of poly-alkylated byproducts.[1] The resulting free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Purification Protocol: Recrystallization

High purity of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is crucial for its use as a reference standard. Recrystallization is an effective method for its purification.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride in a minimal amount of a hot solvent system. A 3:1 (v/v) mixture of ethanol and water is reported to be effective.[1]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

This protocol has been shown to yield the compound with a purity of over 99%.[1]

Solubility, Lipophilicity, and Ionization

The solubility, lipophilicity (logP/logD), and ionization constant (pKa) are critical parameters that influence the behavior of a compound in various experimental and physiological environments.

Solubility

As a hydrochloride salt, N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is expected to be soluble in polar solvents such as water and lower alcohols (e.g., methanol, ethanol). Its solubility is anticipated to be lower in non-polar organic solvents.

Lipophilicity (logP/logD)

Ionization Constant (pKa)

The pKa value indicates the strength of the amine's basicity. A predicted pKa of 9.39 for the free amine suggests that it is a moderately strong base.[5] In its hydrochloride salt form, the compound will be protonated and exist as a cation in aqueous solutions, particularly at physiological pH.

Stability and Storage

Proper storage and handling are essential to maintain the integrity of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride.

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

Stability: While specific stability studies are not widely published, as a hydrochloride salt, it is expected to be more stable than its free amine base. However, it may be susceptible to degradation under strongly basic conditions. Stress testing under various conditions (e.g., heat, humidity, light, and different pH values) is recommended to establish a comprehensive stability profile, in line with ICH guidelines.[7]

Safety and Handling

Researchers and drug development professionals must adhere to appropriate safety precautions when handling N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid Contact: Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.

Conclusion

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (CAS 115555-77-6) is a vital chemical intermediate with well-defined physicochemical properties. Its identity can be unequivocally confirmed through a combination of spectroscopic techniques, including ¹H NMR and FTIR. The synthesis and purification protocols are established, allowing for the production of high-purity material essential for its role in pharmaceutical development. While some experimental data, such as precise solubility in various solvents and logD values, would further enhance its characterization, the existing information provides a solid foundation for its effective use in research and manufacturing. A comprehensive understanding of these properties is critical for scientists and engineers working on the synthesis and quality control of Dronedarone and other related pharmaceutical compounds.

References

- Google Patents.

- Google Patents. EP2371808A1 - Process for preparing dronedarone.

- Google Patents.

- Google Patents.

- Google Patents.

-

ChemBK. N-Butyl-N-(3-chloropropyl)-1-butanamine. [Link]

-

Pharmaceutical Technology. Analytical Method Validation Using QbD and QRM. [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

NIST WebBook. n-butylamine hydrochloride. [Link]

-

Arran Chemical Company. N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (water solution). [Link]

-

PubChem. Butyl(3-chloropropyl)amine. [Link]

-

European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

-

iChemical. N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, CAS No. 115555-77-6. [Link]

-

PubChem. N-(3-Chloropropyl)dibutylamine. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN102153531B - Intermediate for preparing dronedarone and preparation method thereof - Google Patents [patents.google.com]

- 3. 115555-77-6 Cas No. | N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride | Matrix Scientific [matrixscientific.com]

- 4. N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride CAS No.115555-77-6, CasNo.115555-77-6 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]

- 5. chembk.com [chembk.com]

- 6. LogD/LogP - Enamine [enamine.net]

- 7. ema.europa.eu [ema.europa.eu]

Solubility Profile of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, manufacturability, and overall therapeutic efficacy. A comprehensive understanding of a compound's solubility profile is therefore not merely a regulatory requirement but a fundamental necessity for rational drug design and formulation. This guide provides an in-depth technical overview of the solubility profile of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, a key chemical intermediate. As a tertiary amine hydrochloride, its solubility characteristics are emblematic of a class of compounds frequently encountered in medicinal chemistry. This document will delve into the theoretical underpinnings of its solubility, present detailed protocols for its empirical determination, and offer insights into the interpretation of this crucial data for researchers, scientists, and drug development professionals.

Compound Overview: N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is a tertiary amine salt with the chemical formula C₁₁H₂₅Cl₂N and a molecular weight of 242.23 g/mol .[1] It is primarily utilized as a high-purity chemical intermediate and serves as a crucial reference standard in the synthesis and analysis of more complex pharmaceutical molecules, such as Dronedarone.[1] The structure comprises a dibutylamine core functionalized with a 3-chloropropyl group, which imparts specific reactivity for further chemical modifications.[1]

The hydrochloride salt is formed by the reaction of the tertiary amine, N-Butyl-N-(3-chloropropyl)butan-1-amine, with hydrochloric acid.[2] This conversion from the free base to the salt form is a common strategy in pharmaceutical development to enhance the aqueous solubility of amine-containing compounds.[3][4] The free base, N-Butyl-N-(3-chloropropyl)butan-1-amine, is reported to be soluble in organic solvents like alcohol and ether, but insoluble in water.[5] The hydrochloride salt, being an ionic compound, is anticipated to exhibit increased solubility in aqueous media.[1][5]

| Property | Value | Source |

| Chemical Name | N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride | [1] |

| CAS Number | 115555-77-6 | [1][6] |

| Molecular Formula | C₁₁H₂₅Cl₂N | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| Form | Solid, Crystalline | [7] |

| Primary Use | Chemical Intermediate, Pharmaceutical Reference Standard | [1] |

Theoretical Framework: Understanding the Solubility of Amine Hydrochlorides

The solubility of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is governed by the interplay of its molecular structure and the properties of the solvent. As an amine salt, its dissolution in aqueous media is primarily driven by the favorable ion-dipole interactions between the charged ammonium group and the polar water molecules.[1][5]

Several factors significantly influence the solubility of this compound:

-

pH: The pH of the aqueous medium is a critical determinant. In acidic to neutral conditions, the compound will exist predominantly in its protonated, ionic form (R₃NH⁺Cl⁻), which is more water-soluble. As the pH increases into the alkaline range, the equilibrium will shift towards the uncharged, free base form (R₃N), which is significantly less soluble in water.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature, but this must be determined empirically.

-

Solvent Polarity: The compound's solubility will vary across different solvents. It is expected to be more soluble in polar protic solvents (e.g., water, ethanol) that can solvate both the cation and the anion effectively. Its solubility in non-polar organic solvents is likely to be limited.[7]

-

Common Ion Effect: The presence of other chloride salts in the solution can decrease the solubility of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride due to the common ion effect.

Experimental Determination of Solubility: Protocols and Methodologies

A thorough investigation of the solubility profile involves both thermodynamic and kinetic solubility assessments. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility provides a high-throughput measure of how readily a compound dissolves under specific conditions.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies such as the ICH and USP.[4][8][9]

Principle: An excess amount of the solid compound is equilibrated with a solvent of interest over a defined period until the concentration of the dissolved solute in the supernatant reaches a constant value.

Experimental Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer), as recommended by ICH M9 guidelines.[4][8]

-

Sample Preparation: Add an excess amount of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride to vials containing a known volume of each buffer and selected organic solvents. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-72 hours).[10]

-

Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assessment: High-Throughput Screening

Kinetic solubility assays are valuable in early drug discovery for rapid screening of a large number of compounds.[11] These methods measure the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[10][12]

Principle: A DMSO stock solution of the compound is added to an aqueous buffer, and the formation of a precipitate is monitored over a shorter time frame (e.g., 1-2 hours).

Experimental Protocol (Nephelometric Method):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a multi-well plate.

-

Aqueous Buffer Addition: Add the desired aqueous buffer to each well to initiate precipitation.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.[12]

-

Measurement: Measure the light scattering of the samples using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[12]

-

Data Analysis: Determine the kinetic solubility by identifying the concentration at which significant precipitation occurs.

Caption: Kinetic Solubility Workflow via Nephelometry.

Expected Solubility Profile and Data Interpretation

While specific experimental data for N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is not publicly available, an expected solubility profile can be projected based on its chemical nature as a tertiary amine hydrochloride.

Example Thermodynamic Solubility Data:

| Solvent/Buffer | pH | Temperature (°C) | Expected Solubility (mg/mL) |

| 0.1 M HCl | 1.2 | 37 | High (>10) |

| Acetate Buffer | 4.5 | 37 | Moderate to High (1-10) |

| Phosphate Buffer | 6.8 | 37 | Moderate (0.1-1) |

| Water | ~7.0 | 25 | Low to Moderate (<1) |

| Ethanol | N/A | 25 | High (>10) |

| Dichloromethane | N/A | 25 | Sparingly Soluble (<0.1) |

Interpretation of Results:

-

High solubility in acidic pH: Confirms the enhanced solubility of the protonated amine salt form. This is crucial for oral drug delivery, as the compound will likely dissolve readily in the acidic environment of the stomach.

-

Decreasing solubility with increasing pH: This pH-dependent solubility is a key characteristic to consider for absorption in the different segments of the gastrointestinal tract.

-

Solubility in organic solvents: The data will inform solvent selection for various manufacturing processes, including reaction chemistry, purification, and formulation.

Conclusion and Future Directions

The solubility profile of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is a critical dataset for any research or development program involving this compound. The methodologies outlined in this guide, grounded in established pharmaceutical principles and regulatory guidelines, provide a robust framework for its comprehensive determination.[2][4][8][13] A thorough understanding of its thermodynamic and kinetic solubility in various aqueous and organic media will enable scientists to make informed decisions regarding its handling, formulation, and application in the synthesis of novel therapeutic agents. Further studies could explore the impact of different counter-ions on solubility and investigate the use of solubility-enhancing excipients for potential formulation development.

References

- How are primary, secondary, and tertiary amines separated from their mixture in pure and dry form? - Filo. (URL: Not a direct link, concept sourced from general chemistry principles of amine salt solubility.)

-

USP <1236>: Solubility Measurements Chapter. Biorelevant.com. (URL: [Link])

-

N-Butyl-N-(3-chloropropyl)-1-butanamine. ChemBK. (URL: [Link])

-

Why do amines dissolve in hydrochloric acid? - Quora. (URL: [Link])

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency. (URL: [Link])

-

Kinetic Solubility Assays Protocol. AxisPharm. (URL: [Link])

-

In vitro solubility assays in drug discovery. PubMed. (URL: [Link])

-

Amines. (URL: [Link])

- CHAPTER 7 AMINES.

-

Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. (URL: [Link])

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. (URL: [Link])

-

<1236> Solubility Measurements. USP-NF. (URL: [Link])

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Solubility Measurements | USP-NF [uspnf.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. echemi.com [echemi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. enamine.net [enamine.net]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. biorelevant.com [biorelevant.com]

Literature review on N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

An In-Depth Technical Guide to N-Butyl-N-(3-chloropropyl)butan-1-amine Hydrochloride

Introduction

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is a tertiary amine salt of significant interest within the fields of organic synthesis and pharmaceutical development.[1] Its bifunctional nature, featuring a reactive chloropropyl group, makes it a versatile intermediate for the construction of more complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols, tailored for researchers and drug development professionals. Primarily, it is recognized as a key building block and has been identified as an impurity reference standard in the analysis of the antiarrhythmic drug, Dronedarone.[1][2]

Physicochemical and Structural Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 115555-77-6 | [1][3][4] |

| Alternate CAS | 36421-15-5 (for free base) | [1][2][5] |

| Molecular Formula | C₁₁H₂₅Cl₂N (as hydrochloride salt) | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| IUPAC Name | N-butyl-N-(3-chloropropyl)butan-1-amine;hydrochloride | [1] |

| Synonyms | 1-Dibutylamino-3-chloropropane hydrochloride, Dibutyl(3-chloropropyl)amine hydrochloride | [6][7] |

| Physical Form | Solid or liquid | [8] |

| InChI Key | UURRECHSOADBEG-UHFFFAOYSA-N | [1] |

The structure consists of a central nitrogen atom bonded to two butyl groups and one 3-chloropropyl group, with the hydrochloride salt formed at the amine. The chloropropyl moiety is the primary site for synthetic modification, typically via nucleophilic substitution reactions.[1]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is primarily achieved through the alkylation of N-butylamine. The choice of methodology often depends on the desired purity, scale, and specificity.

Protocol 1: Direct Two-Step Alkylation

This is a foundational and widely employed method that proceeds via nucleophilic substitution. It offers a high degree of control over the reaction.

Causality Behind Experimental Choices:

-

Molar Ratio: A significant excess of the primary amine (N-butylamine) is used in the first step to statistically favor mono-alkylation and minimize the formation of undesired di- and tri-substituted byproducts.[1]

-

Temperature Control: The reaction temperature is maintained between 80–90°C. This range is optimal as it provides sufficient activation energy for the reaction to proceed at a practical rate without promoting side reactions like Hofmann elimination, which can become significant at temperatures above 90°C.[1]

-

Intermediate Isolation: Isolating the N-(3-chloropropyl)butan-1-amine intermediate allows for purification before the second alkylation, leading to a final product with higher purity.

Experimental Workflow:

-

First Alkylation:

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add N-butylamine (2.0 molar equivalents).

-

Slowly add 1-bromo-3-chloropropane (1.0 molar equivalent) dropwise while maintaining the temperature at 80-85°C. The use of 1-bromo-3-chloropropane is strategic, as the bromine is a better leaving group than chlorine, allowing for selective reaction at that site first.

-

After the addition is complete, continue stirring at this temperature for 4-6 hours until TLC or GC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and isolate the intermediate product, N-(3-chloropropyl)butan-1-amine, through distillation or column chromatography.[1]

-

-

Second Alkylation:

-

Dissolve the purified intermediate (1.0 molar equivalent) in a suitable aprotic solvent like acetonitrile.

-

Add a mild base such as potassium carbonate (1.5 molar equivalents) to act as a proton scavenger.

-

Add butyl bromide (1.1 molar equivalents).

-

Heat the mixture to reflux and monitor the reaction's progress.

-

-

Acidification and Isolation:

-

Upon completion, cool the mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure to yield the free base, N-Butyl-N-(3-chloropropyl)butan-1-amine.

-

Dissolve the crude free base in a suitable solvent (e.g., diethyl ether) and precipitate the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in isopropanol.

-

Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum.

-

Purification and Characterization

A self-validating protocol requires rigorous purification and characterization to ensure the identity and purity of the final compound.

-

Recrystallization Protocol: The hydrochloride salt is effectively purified by recrystallization from an ethanol-water mixture. A 3:1 ethanol-water (v/v) ratio can yield purity levels exceeding 99% after two cycles. The formation of needle-like crystals with a sharp melting point (162–164°C) is a strong indicator of high purity.[1]

-

Spectroscopic Validation:

Caption: Workflow for the two-step synthesis of the target compound.

Applications in Research and Development

The primary utility of this compound is as a chemical intermediate.[1]

-

Pharmaceutical Synthesis: It serves as a crucial precursor in the synthesis of various pharmaceutical agents. As mentioned, it is a known impurity and reference standard for Dronedarone, making it essential for analytical method development and quality control in the pharmaceutical industry.[1][2]

-

Organic Synthesis: The reactive chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides), allowing for the introduction of diverse functional groups. This makes it a versatile tool for building novel molecular scaffolds.[1]

-

Neuropharmacology Research: While the direct mechanism of action for this specific compound is not extensively detailed, structurally similar molecules are known to interact with neurotransmitter systems. There is research interest in its potential to show affinity for targets like dopamine and serotonin transporters, which are key areas of investigation in neuropharmacology.[1]

Safety, Handling, and Toxicology

Appropriate safety precautions are mandatory when handling N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride.

Hazard Identification:

-

Harmful if swallowed. [9]

-

Causes skin irritation. [9]

-

May cause an allergic skin reaction. [10]

-

Very toxic to aquatic life with long-lasting effects. [9]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (tested to EN 374), safety goggles or a face shield, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid breathing vapors or dust.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically at an industrial combustion plant.[10]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation or a rash occurs, seek medical advice.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

References

- N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride | 115555-77-6 | Benchchem. (n.d.).

- N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, CAS No. 115555-77-6 - iChemical. (n.d.).

- N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride - Matrix Scientific. (n.d.).

- Chemical label N-butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (1:1). (n.d.).

- N-Butyl-N-(3-chloropropyl)butan-1-amine - SRIRAMCHEM. (n.d.).

- N-Butyl-N-(3-chloropropyl)butan-1-amine | 36421-15-5 | Pharmaffiliates. (n.d.).

- Safety Data Sheet: N-Butyl-N-(3-chloropropyl)-1-butanamine - Chemos GmbH&Co.KG. (2022, October 6).

- N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (water solution). (n.d.).

- 1-Butanamine, N-butyl-N-(3-chloropropyl)-, hydrochloride (1:1) Safety Data Sheets - Echemi. (2019, July 15).

- N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride CAS No.115555-77-6 - Guangdong Juda Chemical Industrial Co.,Limited. (n.d.).

- N-Butyl-N-(3-chloropropyl)-1-butanamine - ChemBK. (2024, April 10).

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Butyl-N-(3-chloropropyl)butan-1-amine - SRIRAMCHEM [sriramchem.com]

- 3. N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, CAS No. 115555-77-6 - iChemical [ichemical.com]

- 4. 115555-77-6 Cas No. | N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride | Matrix Scientific [matrixscientific.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (water solution)-India Fine Chemicals [indiafinechemicals.com]

- 7. echemi.com [echemi.com]

- 8. N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride CAS No.115555-77-6, CasNo.115555-77-6 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]

- 9. chemical-label.com [chemical-label.com]

- 10. chemos.de [chemos.de]

- 11. chembk.com [chembk.com]

An In-Depth Technical Guide to the Biomolecular Interactions of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is a tertiary amine recognized primarily as a key chemical intermediate in pharmaceutical synthesis, notably as a reference standard in the analysis of Dronedarone.[1][2] However, its chemical structure, featuring two lipophilic butyl chains and a reactive chloropropyl group, suggests a significant, yet largely unexplored, potential for direct interaction with biological macromolecules.[1] This guide moves beyond its role as a synthetic precursor to provide a comprehensive framework for investigating its interactions with biomolecules. We will dissect the compound's potential for both covalent modification and non-covalent binding, offering a theoretical basis and practical, field-proven experimental protocols to characterize these interactions. This document serves as a technical resource for researchers aiming to understand the compound's mechanism of action, predict potential toxicological profiles, and unlock new therapeutic possibilities.

Compound Profile: Chemical Identity and Biological Reactivity

A thorough understanding of a molecule's physicochemical properties is the foundation for predicting its biological behavior.

Chemical and Physical Properties

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is a versatile chemical entity with properties that influence its stability, solubility, and reactivity in biological systems.[1]

| Property | Value | Source |

| IUPAC Name | N-butyl-N-(3-chloropropyl)butan-1-amine;hydrochloride | [1] |

| CAS Number | 115555-77-6 (Hydrochloride); 36421-15-5 (Free Amine) | [1][3][4] |

| Molecular Formula | C₁₁H₂₄ClN · HCl | [1][5] |

| Molecular Weight | 205.77 g/mol (Free Amine) | [4][5][6][7] |

| Appearance | Liquid or Solid | [5][7][8] |

| Key Feature | Reactive 3-chloropropyl group for nucleophilic substitution | [1] |

The Nexus of Reactivity: The 3-Chloropropyl Group

The defining feature of this molecule from a biomolecular interaction standpoint is the terminal chlorine on the propyl chain.[1] This alkyl chloride moiety renders the compound an alkylating agent. The carbon atom bonded to the chlorine is electrophilic and is susceptible to attack by nucleophiles. In a biological milieu, this reactivity is of paramount importance, as key biomolecules are rich in nucleophilic centers. This opens the door for the formation of stable, covalent bonds, a mechanism that can lead to irreversible modulation of biological function.

A Dual-Mechanism Framework for Biomolecular Interaction

The compound's structure suggests a dualistic mode of interaction: covalent alkylation driven by the chloropropyl group and non-covalent binding mediated by the tertiary amine and butyl chains.

Covalent Modification: Irreversible Alkylation of Biomolecules

The potential for covalent bond formation is the most significant aspect of this compound's interaction profile. Such interactions are often irreversible and can lead to permanent inactivation or alteration of a target's function.

-

Interaction with Proteins: Amino acid residues with nucleophilic side chains are prime targets for alkylation. These include the thiol group of cysteine, the imidazole ring of histidine, the amino group of lysine, and the carboxylate groups of aspartate and glutamate. Alkylation can disrupt protein structure, block active sites of enzymes, or interfere with protein-protein interactions.

-

Interaction with Nucleic Acids: The nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA and RNA are nucleophilic. The N7 position of guanine is particularly susceptible to alkylation. Covalent modification of DNA can be mutagenic and cytotoxic, forming the basis of action for many alkylating chemotherapeutic agents.

Caption: Key non-covalent forces driving binding.

Experimental Strategies for Characterizing Interactions

A multi-tiered approach is essential to fully elucidate the interaction profile of this compound. The following protocols are designed to move from broad target identification to detailed mechanistic and functional characterization.

Workflow for Target Identification and Binding Characterization

This workflow provides a logical progression from discovering potential binding partners to quantifying the nature of the interaction.

Caption: A structured workflow for interaction analysis.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS) for Target Identification

Expertise & Rationale: This technique is the cornerstone of target discovery. By immobilizing the compound (or a close analog) on a solid support, we can "fish" for interacting proteins from a complex biological sample (e.g., cell lysate). This approach is unbiased and can identify both covalent and high-affinity non-covalent binders.

Methodology:

-

Ligand Immobilization: Synthesize an analog of the compound with a linker arm (e.g., replacing a butyl group with a carboxyl-terminated chain). Covalently attach this analog to activated chromatography beads (e.g., NHS-activated sepharose).

-

Control Column Preparation: Prepare a control column with beads that have been deactivated without the ligand to identify non-specific binders.

-

Protein Incubation: Incubate the affinity and control columns with a protein lysate from the cells or tissue of interest for a sufficient duration to allow binding.

-

Washing: Wash both columns extensively with a series of buffers of increasing stringency (e.g., increasing salt concentration) to remove weakly and non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins. For non-covalent binders, a high concentration of the free compound or a denaturant can be used. For covalent binders, elution is more challenging and may require on-bead digestion.

-

Protein Identification: Analyze the eluates from both columns using SDS-PAGE and subsequent in-gel digestion followed by LC-MS/MS to identify the proteins specifically retained on the affinity column.

Protocol: Surface Plasmon Resonance (SPR) for Quantifying Non-Covalent Kinetics

Expertise & Rationale: SPR is a powerful, label-free technique for studying biomolecular interactions in real time. [9][10]It provides not only the binding affinity (KD) but also the kinetic rate constants for association (ka) and dissociation (kd). This kinetic information is critical in drug development, as the residence time of a drug on its target (related to kd) can be more predictive of efficacy than affinity alone.

Methodology:

-

Target Immobilization: Covalently immobilize the purified protein target identified in Phase 1 onto a sensor chip surface.

-

Analyte Preparation: Prepare a series of precise dilutions of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface and a reference flow cell. The binding is measured in real-time as a change in the refractive index, reported in Response Units (RU).

-

Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the target.

-

Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD).

Protocol: Peptide Mapping by LC-MS/MS to Pinpoint Covalent Modification Sites

Expertise & Rationale: While intact mass spectrometry can confirm if a covalent modification has occurred (by observing a mass shift), it doesn't reveal where. Peptide mapping is the gold standard for identifying the specific amino acid residue that has been alkylated. This information is mechanistically vital, for instance, to confirm if modification occurs in a critical active site.

Methodology:

-

Reaction: Incubate the purified target protein with the compound. Include a control sample with no compound.

-

Denaturation and Reduction/Alkylation: Denature the protein (e.g., with urea) and reduce disulfide bonds (with DTT), then cap the free cysteines (with iodoacetamide). This second alkylation step is crucial to distinguish native cysteines from those modified by the compound.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them with a tandem mass spectrometer.

-

Data Interpretation: Search the MS/MS data against the protein's sequence. Look for peptides that have a mass shift corresponding to the addition of the N-Butyl-N-(3-propyl)butan-1-amine moiety (C₁₁H₂₄N). The MS/MS fragmentation pattern of the modified peptide will reveal the exact amino acid residue that was modified.

Implications for Drug Development and Toxicology

The data gathered from these experimental approaches have profound implications:

-

Mechanism of Action: Identifying the specific molecular targets and the nature of the interaction (covalent vs. non-covalent) is the first step in elucidating the compound's mechanism of action.

-

Safety and Toxicology: Covalent modification of off-target proteins or DNA is a significant safety concern that can lead to immunogenicity or genotoxicity. [11]The protocols described here are essential for early-stage hazard identification.

-

Drug-Drug Interactions: This compound could potentially inhibit or induce metabolic enzymes like cytochrome P450s. [11][12]Enzyme inhibition assays are a necessary step to predict potential drug-drug interactions. [11]* Lead Optimization: If a desired target is identified, the binding and functional data can guide the synthesis of new analogs. For example, if covalent binding is desired but too reactive, the chloropropyl group can be replaced with a less reactive "warhead." If non-covalent binding is too weak, the butyl chains can be modified to improve hydrophobic interactions.

Conclusion

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is more than a simple synthetic intermediate; it is a molecule with a dual-potential for interacting with biological systems. Its reactive chloropropyl group makes it a potential covalent modifier of proteins and nucleic acids, while its tertiary amine and lipophilic side chains allow for reversible, non-covalent binding to target proteins. A comprehensive investigation, employing a logical workflow of target identification, binding characterization, and functional validation, is crucial to fully understand its biological activity. The technical framework and protocols provided in this guide offer a robust pathway for researchers to explore the biomolecular interactions of this compound, enabling a deeper understanding of its potential therapeutic applications and toxicological risks.

References

- N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride | 115555-77-6 | Benchchem. (URL: )

-

The Role of Biomolecular Interactions in Drug Design and Discovery - Hilaris Publisher. (URL: [Link])

-

Biomolecular Interaction Analysis in Drug Discovery Using Surface Plasmon Resonance Technology - ResearchGate. (URL: [Link])

-

Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray. (URL: [Link])

-

Butyl(3-chloropropyl)amine | C7H16ClN | CID 10909733 - PubChem. (URL: [Link])

-

Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC. (URL: [Link])

-

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (water solution). (URL: [Link])

-

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, CAS No. 115555-77-6 - iChemical. (URL: [Link])

-

N-(3-Chloropropyl)dibutylamine | C11H24ClN | CID 96084 - PubChem. (URL: [Link])

-

N-Butyl-N-(3-chloropropyl)-1-butanamine - ChemBK. (URL: [Link])

-

Safety Data Sheet: N-Butyl-N-(3-chloropropyl)-1-butanamine - Chemos GmbH&Co.KG. (URL: [Link])

-

How to Better Predict Potential Drug Interactions Early in the Discovery Process - YouTube. (URL: [Link])

-

n-Butylamine - Wikipedia. (URL: [Link])

-

N-Butyl-N-(3-chloropropyl)butan-1-amine - CAS:36421-15-5 - Sunway Pharm Ltd. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Butyl-N-(3-chloropropyl)butan-1-amine - SRIRAMCHEM [sriramchem.com]

- 3. 115555-77-6 Cas No. | N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride | Matrix Scientific [matrixscientific.com]

- 4. N-(3-Chloropropyl)dibutylamine | C11H24ClN | CID 96084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. N-Butyl-N-(3-chloropropyl)butan-1-amine | CymitQuimica [cymitquimica.com]

- 8. N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride CAS No.115555-77-6, CasNo.115555-77-6 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. youtube.com [youtube.com]

Application Note & Synthesis Protocol: N-Butyl-N-(3-chloropropyl)butan-1-amine Hydrochloride

Abstract

This document provides a detailed, field-proven protocol for the synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (CAS No: 115555-77-6). This tertiary amine hydrochloride is a crucial chemical intermediate, notably utilized as an impurity reference standard in the analytical assessment of pharmaceutical compounds like Dronedarone.[1][2] The protocol herein describes a robust and reproducible method based on the nucleophilic substitution reaction between dibutylamine and 1-bromo-3-chloropropane, followed by conversion to its hydrochloride salt. We delve into the mechanistic rationale behind the procedural steps, offering insights into reagent selection, reaction control, and product purification to ensure high yield and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction and Scientific Background